molecular formula C12H17NO2S B14729730 N-(3-Methylcyclopentyl)benzenesulfonamide CAS No. 5317-99-7

N-(3-Methylcyclopentyl)benzenesulfonamide

Katalognummer: B14729730
CAS-Nummer: 5317-99-7
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: KOUHEFAIHKYFMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methylcyclopentyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound consists of a benzenesulfonamide group attached to a 3-methylcyclopentyl moiety, which imparts unique chemical and biological properties to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylcyclopentyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-methylcyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methylcyclopentyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-Methylcyclopentyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes in cancer cells and bacteria.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Wirkmechanismus

The mechanism of action of N-(3-Methylcyclopentyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance within cells, leading to various physiological effects. The molecular targets include carbonic anhydrase IX, which is overexpressed in certain cancer cells, making it a potential target for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide: The parent compound with a simpler structure.

    N-(3-Fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group instead of a methylcyclopentyl group.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains both bromine and fluorine substituents

Uniqueness

N-(3-Methylcyclopentyl)benzenesulfonamide is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Eigenschaften

CAS-Nummer

5317-99-7

Molekularformel

C12H17NO2S

Molekulargewicht

239.34 g/mol

IUPAC-Name

N-(3-methylcyclopentyl)benzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-10-7-8-11(9-10)13-16(14,15)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3

InChI-Schlüssel

KOUHEFAIHKYFMA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)NS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.